MEVALONIC ACID-5-PHOSPHATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methyl-5-phosphonooxypentanoic acid typically involves the phosphorylation of mevalonic acid. This reaction can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using similar phosphorylating agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: MEVALONIC ACID-5-PHOSPHATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
MEVALONIC ACID-5-PHOSPHATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various isoprenoids and other complex molecules.
Biology: The compound plays a crucial role in the mevalonate pathway, which is essential for cell growth and proliferation.
Medicine: Research has explored its potential in developing cholesterol-lowering drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyl-5-phosphonooxypentanoic acid involves its role in the mevalonate pathway. It acts as a substrate for the enzyme phosphomevalonate kinase, which catalyzes its conversion to 5-phosphomevalonate. This conversion is a critical step in the biosynthesis of isoprenoids, which are vital for various cellular functions .
Comparison with Similar Compounds
Mevalonic Acid: A precursor in the mevalonate pathway, similar in structure but lacks the phosphate group.
Isopentenyl Pyrophosphate: Another intermediate in the mevalonate pathway, involved in the synthesis of isoprenoids.
Geranyl Pyrophosphate: A downstream product in the pathway, leading to the synthesis of more complex isoprenoids.
Uniqueness: MEVALONIC ACID-5-PHOSPHATE is unique due to its specific role in the phosphorylation step of the mevalonate pathway. This phosphorylation is crucial for the subsequent steps in the biosynthesis of essential biomolecules .
Properties
IUPAC Name |
3-hydroxy-3-methyl-5-phosphonooxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYCXHTTZZYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOP(=O)(O)O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868263 | |
Record name | Phosphomevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-94-2 | |
Record name | Phosphomevalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphomevalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphomevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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